molecular formula C5H5F3O2 B12457351 Trifluoromethyl (2-hydroxy-1-propenyl) ketone CAS No. 7291-30-7

Trifluoromethyl (2-hydroxy-1-propenyl) ketone

Cat. No.: B12457351
CAS No.: 7291-30-7
M. Wt: 154.09 g/mol
InChI Key: HZWABPCDJWBJSC-RQOWECAXSA-N
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Description

Trifluoromethyl (2-hydroxy-1-propenyl) ketone is a chemical compound with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.0872 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a ketone and a hydroxy group on a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl (2-hydroxy-1-propenyl) ketone typically involves the reaction of trifluoromethyl ketones with appropriate reagents under controlled conditions. One common method includes the nucleophilic addition of trifluoromethyl ketones to propenyl alcohols, followed by oxidation to form the desired ketone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyl (2-hydroxy-1-propenyl) ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Trifluoromethyl (2-hydroxy-1-propenyl) ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoromethyl (2-hydroxy-1-propenyl) ketone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in inhibiting specific enzymes and modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: Trifluoromethyl (2-hydroxy-1-propenyl) ketone is unique due to the combination of its trifluoromethyl, hydroxy, and propenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and pharmaceuticals .

Properties

CAS No.

7291-30-7

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2,10H,1H3/b4-2-

InChI Key

HZWABPCDJWBJSC-RQOWECAXSA-N

Isomeric SMILES

CC(=O)/C=C(/C(F)(F)F)\O

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O

Origin of Product

United States

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